2-amino-N-(3,4-dimethylphenyl)acetamide

Catalog No.
S3322182
CAS No.
117044-52-7
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-(3,4-dimethylphenyl)acetamide

CAS Number

117044-52-7

Product Name

2-amino-N-(3,4-dimethylphenyl)acetamide

IUPAC Name

2-amino-N-(3,4-dimethylphenyl)acetamide

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-7-3-4-9(5-8(7)2)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)

InChI Key

LKSCZNWJQXCZGK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN)C

2-amino-N-(3,4-dimethylphenyl)acetamide is an organic compound characterized by its amine and acetamide functional groups. Its molecular formula is C10H14N2OC_{10}H_{14}N_{2}O, and it has a molecular weight of approximately 178.23 g/mol. The compound features a dimethyl-substituted phenyl group, which contributes to its unique chemical properties and potential biological activities. The structural formula can be represented as follows:

  • IUPAC Name: 2-amino-N-(3,4-dimethylphenyl)acetamide
  • InChI Key: InChI=1S/C10H14N2O/c1-7(2)5-3-4-6(8(11)12)9(5)10(13)14/h3-4,7H,11H2,1-2H3,(H,13,14)

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride .
  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the amide group, leading to the formation of various substituted derivatives.

The biological activity of 2-amino-N-(3,4-dimethylphenyl)acetamide has been investigated in various studies. It exhibits potential pharmacological properties, including:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects: Some derivatives of similar compounds have shown anti-inflammatory activity, indicating potential therapeutic applications in treating inflammatory diseases .

Several synthesis methods have been developed for producing 2-amino-N-(3,4-dimethylphenyl)acetamide:

  • Direct Amide Formation: This method involves the reaction of 3,4-dimethylphenylamine with acetic anhydride or acetyl chloride under controlled conditions to yield the amide product.
  • Cyclization Techniques: Cyclization of appropriate precursors in the presence of coupling reagents such as propylphosphonic anhydride can facilitate the formation of the desired structure .

The applications of 2-amino-N-(3,4-dimethylphenyl)acetamide extend across various fields:

  • Pharmaceuticals: Due to its potential biological activities, it is being explored for use in drug development.
  • Agricultural Chemicals: Compounds with similar structures are often investigated for their efficacy as pesticides or herbicides.

Interaction studies are crucial for understanding how 2-amino-N-(3,4-dimethylphenyl)acetamide interacts with biological systems:

  • Receptor Binding Studies: Research has indicated that this compound may interact with specific receptors in biological pathways, potentially influencing physiological responses.
  • Docking Studies: Molecular docking simulations have been employed to predict how this compound binds to target proteins, providing insights into its mechanism of action .

Several compounds share structural similarities with 2-amino-N-(3,4-dimethylphenyl)acetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(2-Amino-4,5-dimethylphenyl)acetamideC10H14N2OContains a different substitution pattern on the phenyl ring.
2-Amino-N-(3-methylphenyl)acetamideC9H13N2OLacks one methyl group compared to the target compound.
N-(3-Dimethylaminophenyl)acetamideC11H15N3OContains a dimethylamino group instead of an amino group.

The uniqueness of 2-amino-N-(3,4-dimethylphenyl)acetamide lies in its specific substitution pattern and potential biological activities that may differ from these similar compounds.

XLogP3

1.2

Dates

Last modified: 08-19-2023

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